molecular formula C16H16N4O2S2 B4402284 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide

Cat. No. B4402284
M. Wt: 360.5 g/mol
InChI Key: YLOHCYATHULURG-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that are derived from triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. This structural motif is known for its versatility in chemical reactions and its significant role in medicinal chemistry due to the variety of biological activities associated with its derivatives.

Synthesis Analysis

The synthesis of related triazole derivatives involves multistep chemical reactions, starting from basic building blocks to achieve the desired complex structures. For instance, Zareef et al. (2008) described the synthesis of a compound with a similar structural framework, emphasizing the role of intermolecular hydrogen bonds in stabilizing the molecule's structure in the crystalline form (Zareef, Iqbal, Arfan, & Parvez, 2008). Such synthetic approaches often require careful selection of reagents and conditions to facilitate the desired transformations while maintaining the integrity of sensitive functional groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their planar triazole ring, which can form various hydrogen bonding patterns in the solid state. For example, the analysis by Zareef et al. (2008) revealed a crystal structure where molecules form dimers through N—H⋯O hydrogen bonds, highlighting the importance of molecular geometry and hydrogen bonding in determining the compound's physical properties and reactivity (Zareef et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives includes their participation in various organic reactions, such as nucleophilic substitutions and cycloadditions. These reactions can be exploited to introduce different substituents into the triazole ring, altering the compound's chemical and physical properties for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular interactions. The study by Zareef et al. (2008) demonstrates how the crystal structure analysis provides insights into the arrangement of molecules in the solid state and the role of hydrogen bonding in defining the compound's physical characteristics (Zareef et al., 2008).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-20-15(12-7-5-9-22-12)18-19-16(20)24-10-14(21)17-11-6-3-4-8-13(11)23-2/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOHCYATHULURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2SC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 6
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide

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